molecular formula C11H16FN B1582572 Benzenemethanamine, N-butyl-3-fluoro- CAS No. 60509-34-4

Benzenemethanamine, N-butyl-3-fluoro-

Cat. No. B1582572
CAS RN: 60509-34-4
M. Wt: 181.25 g/mol
InChI Key: CDZXTUXULNFHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of Benzenemethanamine, N-butyl-3-fluoro- consists of a benzene ring attached to a methanamine group with a butyl and a fluorine atom . The IUPAC Standard InChI is InChI=1S/C7H8FN/c8-7-3-1-2-6 (4-7)5-9/h1-4H,5,9H2 .

Scientific Research Applications

Biofuel Production

N-(3-Fluorobenzyl)butan-1-amine: may play a role in the synthesis of biofuels, particularly biobutanol. Biobutanol is an attractive biofuel due to its higher energy content and lower hygroscopicity compared to ethanol . The compound could be involved in the genetic modification of cyanobacteria for direct conversion of CO2 into butanol, which is a promising approach for sustainable fuel production .

Extractive Desulfurization

This compound could be utilized in the extractive desulfurization of liquid fuels. Desulfurization is crucial for reducing sulfur content in fuels, which in turn minimizes SOx emissions and prevents acid rainN-(3-Fluorobenzyl)butan-1-amine might be involved in the synthesis of novel extractants for this purpose .

Pharmaceutical Applications

In the pharmaceutical industry, N-(3-Fluorobenzyl)butan-1-amine could be used as a precursor or intermediate in the synthesis of various drugs. Its structural flexibility allows it to be incorporated into different pharmacophores, potentially leading to new therapeutic agents .

Material Science

The compound’s properties could be harnessed in material science, particularly in the development of new materials with specific functionalities. Its molecular structure may allow for the creation of polymers or coatings with unique characteristics .

Chemical Synthesis

N-(3-Fluorobenzyl)butan-1-amine: may serve as a building block in chemical synthesis, contributing to the creation of complex organic molecules. Its reactivity could be exploited to form bonds with various functional groups, leading to diverse chemical entities .

Catalysis

The compound might find applications in catalysis, aiding in the acceleration of chemical reactions. Its molecular structure could interact with substrates to lower activation energies and increase reaction rates in various industrial processes .

properties

IUPAC Name

N-[(3-fluorophenyl)methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-2-3-7-13-9-10-5-4-6-11(12)8-10/h4-6,8,13H,2-3,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZXTUXULNFHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209250
Record name Benzenemethanamine, N-butyl-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenemethanamine, N-butyl-3-fluoro-

CAS RN

60509-34-4
Record name N-Butyl-3-fluorobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60509-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, N-butyl-3-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060509344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N-butyl-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenemethanamine, N-butyl-3-fluoro-
Reactant of Route 2
Reactant of Route 2
Benzenemethanamine, N-butyl-3-fluoro-
Reactant of Route 3
Reactant of Route 3
Benzenemethanamine, N-butyl-3-fluoro-
Reactant of Route 4
Reactant of Route 4
Benzenemethanamine, N-butyl-3-fluoro-
Reactant of Route 5
Reactant of Route 5
Benzenemethanamine, N-butyl-3-fluoro-
Reactant of Route 6
Reactant of Route 6
Benzenemethanamine, N-butyl-3-fluoro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.